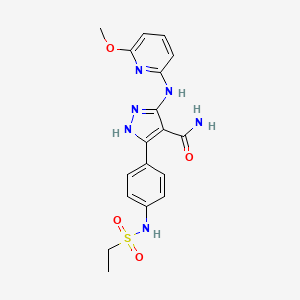
Mlkl-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mlkl-IN-5 is a small molecule inhibitor that targets the mixed lineage kinase domain-like pseudokinase (MLKL). MLKL is a crucial mediator in the process of necroptosis, a form of programmed cell death distinct from apoptosis. Necroptosis is involved in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mlkl-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for similar inhibitors often involve:
Formation of Core Structure: This step usually involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to regulatory standards for pharmaceutical manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
Mlkl-IN-5 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Mlkl-IN-5 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of MLKL inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of MLKL in necroptosis and other cellular processes.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with dysregulated necroptosis, such as inflammatory and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting necroptosis pathways
Mécanisme D'action
Mlkl-IN-5 exerts its effects by inhibiting the activity of MLKL. MLKL is activated through phosphorylation by receptor-interacting protein kinase 3 (RIPK3). Once activated, MLKL translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death. This compound binds to MLKL, preventing its activation and subsequent necroptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to Mlkl-IN-5 in terms of their target and mechanism of action. These include:
Necrosulfonamide: Another MLKL inhibitor that prevents necroptosis by binding to MLKL.
GSK’872: A RIPK3 inhibitor that indirectly affects MLKL activation.
NSA: A compound that inhibits necroptosis by targeting MLKL.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for MLKL. This makes it a valuable tool for studying the precise role of MLKL in necroptosis and for developing targeted therapies for diseases involving necroptosis .
Propriétés
Formule moléculaire |
C18H20N6O4S |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
5-[4-(ethylsulfonylamino)phenyl]-3-[(6-methoxypyridin-2-yl)amino]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H20N6O4S/c1-3-29(26,27)24-12-9-7-11(8-10-12)16-15(17(19)25)18(23-22-16)21-13-5-4-6-14(20-13)28-2/h4-10,24H,3H2,1-2H3,(H2,19,25)(H2,20,21,22,23) |
Clé InChI |
WDIDNHYFQQNOBU-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C(=NN2)NC3=NC(=CC=C3)OC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


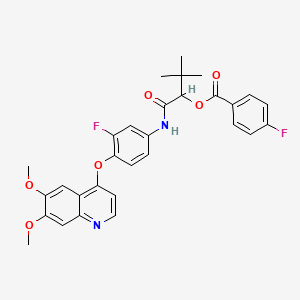
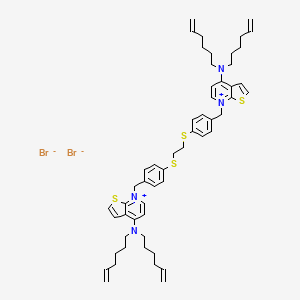
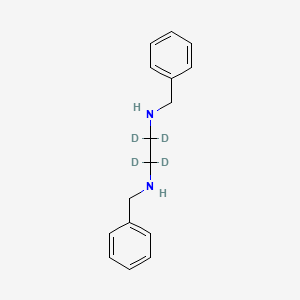

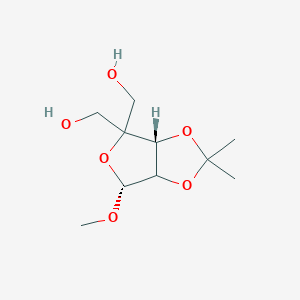

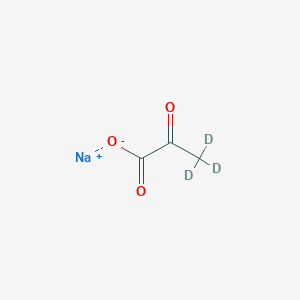
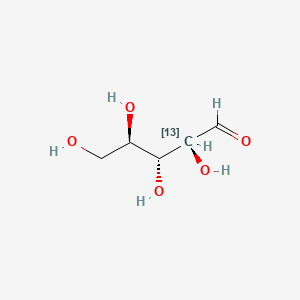



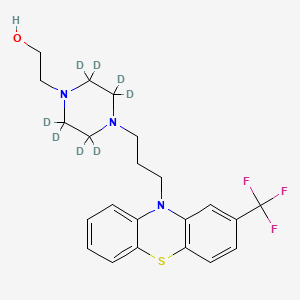
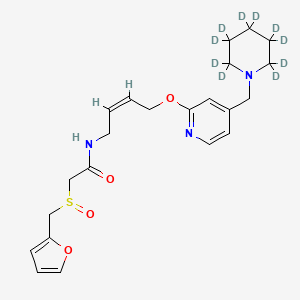
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
